![molecular formula C18H15N3O3 B11708717 N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom This compound is derived from the condensation of 2-hydroxy-3-formylquinoline and 4-methoxybenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-formylquinoline and 4-methoxybenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The reaction can be represented as follows:
2-hydroxy-3-formylquinoline+4-methoxybenzohydrazide→N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell walls. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide is unique due to its specific combination of the quinoline and methoxybenzohydrazide moieties. This unique structure allows it to form distinct metal complexes and exhibit specific biological activities that may not be present in other similar compounds.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H15N3O3/c1-24-15-8-6-12(7-9-15)18(23)21-19-11-14-10-13-4-2-3-5-16(13)20-17(14)22/h2-11H,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
JDYREAOIIJFTHD-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
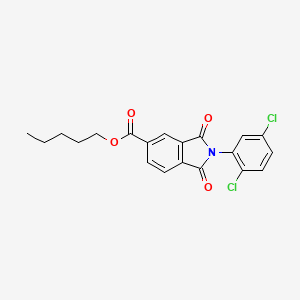
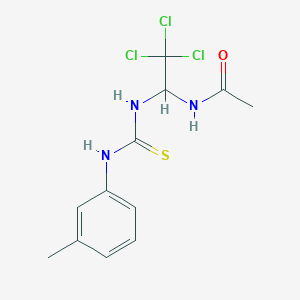
![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
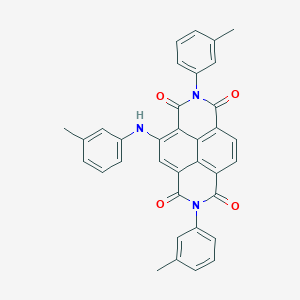
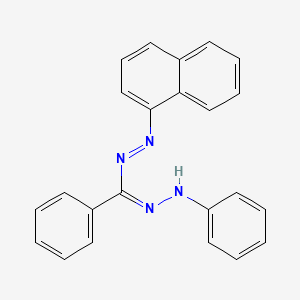
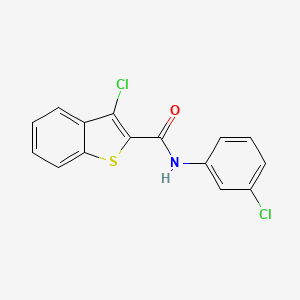
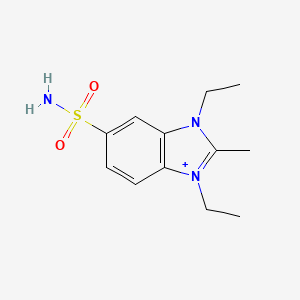
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
